ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of benzodioxin, sulfamoyl, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved by reacting 1,4-benzodioxane-6-amine with appropriate sulfonyl chlorides in an aqueous alkaline medium.
Introduction of the Sulfamoyl Group: The intermediate product is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride (LiH) in N,N-dimethylformamide (DMF) as the reaction medium.
Coupling with Benzothiophene: The final step involves coupling the benzodioxin-sulfamoyl intermediate with a benzothiophene derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism by which ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin and sulfamoyl moieties but differs in the benzene ring substitution.
Acetamide, N-[2-[(2R,3S)-3-(acetylamino)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]-: Contains a similar benzodioxin structure but with different functional groups.
Uniqueness
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO6S2/c1-2-25-19(22)17-18(16-12(20)4-3-5-15(16)28-17)29(23,24)21-11-6-7-13-14(10-11)27-9-8-26-13/h3-7,10,21H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFCNKKUOHZICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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